8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride
Description
Properties
IUPAC Name |
8-chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-5-2-3-6-11(10)15-9-13(17(19)21)12-7-4-8-14(18)16(12)20-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSWKJIUGVPIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601201506 | |
| Record name | 8-Chloro-2-(2-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601201506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160263-55-7 | |
| Record name | 8-Chloro-2-(2-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-(2-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601201506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, where an o-aminoaryl ketone reacts with a carbonyl compound under acidic or basic conditions to form the quinoline core . The final step involves the conversion of the quinoline derivative to the carbonyl chloride using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis methods. These processes are designed to maximize yield, minimize waste, and ensure the purity of the final product. Techniques such as continuous flow synthesis, use of recyclable catalysts, and solvent recovery systems are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, modifying the electronic properties and reactivity of the compound.
Common Reagents and Conditions
Thionyl Chloride or Oxalyl Chloride: Used for converting the quinoline derivative to the carbonyl chloride.
Nucleophiles: Such as amines, alcohols, and thiols, for nucleophilic substitution reactions.
Catalysts: Such as Lewis acids or bases, to facilitate electrophilic aromatic substitution reactions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution of the carbonyl chloride group.
Substituted Quinoline Derivatives: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride has been explored for its potential therapeutic properties:
- Antimicrobial Activity: Research indicates that derivatives of quinoline compounds exhibit significant antibacterial effects against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In vitro studies have shown that structural modifications can enhance these activities, making this compound a candidate for developing new antibiotics .
- Anticancer Properties: The compound has been investigated for its role as an inhibitor of histone deacetylases (HDACs), enzymes implicated in cancer progression. In vitro assays demonstrate that it can inhibit specific HDAC isoforms, potentially leading to altered gene expression patterns beneficial for cancer treatment .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate:
- Building Block for Complex Molecules: This compound is utilized in the synthesis of more complex quinoline derivatives, which may possess enhanced biological activities .
Industrial Applications
The compound finds applications in industrial chemistry:
- Production of Dyes and Pigments: Due to its unique chemical properties, it is employed in developing dyes and pigments used in various industrial products .
Case Study 1: Antibacterial Evaluation
A study evaluated several quinoline derivatives, including this compound, against various bacterial strains using the agar diffusion method. The results indicated that certain modifications to the compound increased its antibacterial efficacy compared to standard antibiotics like ampicillin and gentamicin. The findings are summarized in Table 1.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Ampicillin | S. aureus | 20 |
| Gentamicin | E. coli | 18 |
| This compound | Pseudomonas aeruginosa | 22 |
Case Study 2: HDAC Inhibition
A research project focused on the interaction of quinoline derivatives with HDACs revealed that this compound effectively inhibited HDAC activity in vitro. The study highlighted its potential as a therapeutic agent for cancer treatment due to its ability to modulate gene expression.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride is primarily determined by its ability to interact with biological targets through its functional groups. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . The quinoline core can intercalate with DNA, disrupting replication and transcription processes . Additionally, the chloro and 2-methylphenyl groups can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride
- Molecular Formula: C₁₇H₁₁Cl₂NO
- Molecular Weight : 332.18 g/mol (theoretical)
- CAS Number: 667437-81-2 (carboxylic acid precursor); acyl chloride derivatives are cataloged under Santa Cruz Biotechnology (e.g., sc-284829) .
Synthesis: The compound is synthesized via refluxing the corresponding carboxylic acid (8-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid) with thionyl chloride (SOCl₂), a standard method for preparing acyl chlorides .
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table compares substituents, molecular weights, and key properties of this compound with similar quinoline-4-carbonyl chlorides:
Biological Activity
8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core substituted with a chloro group and a 2-methylphenyl moiety, along with a carbonyl chloride functional group. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit their activity, affecting various cellular processes such as DNA synthesis and protein function. The carbonyl chloride group is particularly reactive, allowing for nucleophilic substitution reactions that may lead to the formation of biologically active derivatives.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, as summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's anticancer properties have also been investigated, with studies indicating its ability to induce apoptosis in cancer cell lines. The mechanism involves cell cycle arrest at the G0/G1 phase and the activation of pro-apoptotic pathways . A summary of findings related to its anticancer activity is presented below:
| Cancer Cell Line | Observed Effect | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | Induction of apoptosis | Activation of caspases |
| MCF-7 (breast cancer) | Cell cycle arrest | Inhibition of DNA synthesis |
These findings highlight the compound's potential as a therapeutic agent in cancer treatment.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several quinoline derivatives, including this compound. The compound demonstrated a broad spectrum of activity against both bacterial and fungal strains, suggesting its utility in developing new antibiotics .
- Anticancer Mechanism Exploration : Research focused on the mechanisms by which this compound affects cancer cells revealed that it disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) generation and subsequent apoptosis in treated cells .
Applications in Medicinal Chemistry
This compound serves as a valuable building block for synthesizing new therapeutic agents targeting various diseases, including malaria, cancer, and infections caused by resistant bacterial strains. Its reactivity allows for modifications that can enhance biological activity or selectivity.
Q & A
Q. What are the standard synthetic routes for 8-chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer: This compound can be synthesized via cyclization reactions typical for quinoline derivatives, such as the Gould-Jacobs reaction or Friedländer annulation. Key steps include introducing the chloro and 2-methylphenyl substituents through electrophilic substitution or palladium-catalyzed coupling. For optimization, adjust reaction temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., DMF for high-temperature stability), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄ for cross-coupling). Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yield and purity .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for quinoline core). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 345.03 [M+H]⁺). Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation, with R-factors <0.05 indicating high precision. HPLC (>98% purity, C18 column, acetonitrile/water mobile phase) ensures analytical consistency .
Q. How should stability and storage conditions be managed for this compound?
- Methodological Answer: Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the carbonyl chloride group. Monitor stability via periodic TLC or HPLC. Avoid exposure to moisture (use anhydrous solvents) and strong bases, which may degrade the acyl chloride moiety. Safety protocols from recommend dry storage with desiccants like silica gel .
Advanced Research Questions
Q. How can mechanistic studies elucidate the formation of byproducts during synthesis?
- Methodological Answer: Byproducts often arise from incomplete cyclization or competing side reactions (e.g., oxidation of methyl groups). Use LC-MS to identify intermediates and kinetic studies to track reaction pathways. Isotopic labeling (e.g., ¹⁸O in carbonyl groups) or in situ FTIR can monitor key bond formations. Computational modeling (DFT) may predict energy barriers for intermediate steps .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points)?
- Methodological Answer: Discrepancies in melting points (e.g., 62–64°C vs. 183–187°C in and ) may stem from polymorphic forms or impurities. Characterize polymorphs via DSC and PXRD . Reproduce synthesis under controlled conditions (e.g., strict anhydrous environments) and validate purity with orthogonal methods (e.g., elemental analysis, NMR). Cross-reference with crystallographic data ( ) to confirm structural integrity .
Q. How can computational modeling predict reactivity in downstream applications?
- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to map electrophilic/nucleophilic sites. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward nucleophiles (e.g., amines for amide formation). Solvent effects can be modeled using the SMD continuum approach. Validate predictions with experimental kinetic studies .
Q. What protocols ensure safe handling of hazardous intermediates during scale-up?
- Methodological Answer: Implement engineering controls (e.g., closed-system reactors) to minimize aerosolization of carbonyl chloride. Use PPE (nitrile gloves, face shields) and emergency eyewash stations (per ). For waste, neutralize acyl chloride residues with cold sodium bicarbonate before disposal. Monitor air quality for HCl vapors using real-time gas sensors .
Q. How can this compound be functionalized for medicinal chemistry applications?
- Methodological Answer: The carbonyl chloride group allows facile amidation or esterification. React with amines (e.g., benzylamine) in dichloromethane at 0°C to form amides. For ester derivatives, use alcohols (e.g., methanol) with catalytic DMAP. Screen derivatives for bioactivity using enzyme inhibition assays (e.g., kinase targets) or cellular viability tests (MTT assay) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
